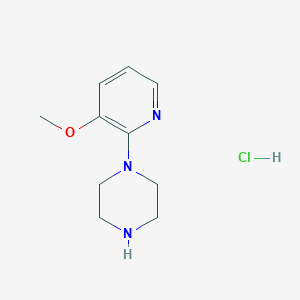

1-(3-Methoxypyridin-2-yl)piperazine hydrochloride

描述

属性

IUPAC Name |

1-(3-methoxypyridin-2-yl)piperazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O.ClH/c1-14-9-3-2-4-12-10(9)13-7-5-11-6-8-13;/h2-4,11H,5-8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNWJREJVXAIHSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(N=CC=C1)N2CCNCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187928-25-1 | |

| Record name | Piperazine, 1-(3-methoxy-2-pyridinyl)-, hydrochloride (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187928-25-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

准备方法

Palladium-Catalyzed Coupling Method

A widely used approach is the palladium-catalyzed Buchwald-Hartwig amination, where piperazine is reacted with a 3-methoxypyridin-2-yl halide (e.g., bromide or chloride) in the presence of a palladium catalyst and a suitable base. This method provides high selectivity and yield.

-

- Catalyst: Pd-based complex (e.g., Pd2(dba)3 or Pd(OAc)2 with phosphine ligands)

- Base: Sodium tert-butoxide or similar strong base

- Solvent: o-xylene or other high-boiling aprotic solvents

- Temperature: 80–120 °C

- Reaction time: 3–5 hours

Example : The synthesis of 1-(3-methoxyphenyl)piperazine (a close analogue) was reported with a 96% yield using Pd-catalyzed coupling of piperazine and m-bromoanisole in o-xylene with NaOBu^t as base at 120 °C for 3 hours.

This method is adaptable to 3-methoxypyridin-2-yl substrates, providing a robust route to the target compound.

Protection of Piperazine Nitrogen

To ensure selective monosubstitution, piperazine can be protected at one nitrogen, commonly as N-BOC (tert-butoxycarbonyl) piperazine hydrochloride. After coupling, the protecting group is removed by acidic treatment (e.g., trifluoroacetic acid), yielding the free secondary amine.

One-Pot Protonated Piperazine Method

An alternative, simplified one-pot method involves using protonated piperazine salts (e.g., piperazine monohydrochloride) to suppress disubstitution by protecting one nitrogen via protonation. The protonated piperazine reacts with electrophilic reagents (acyl chlorides, Michael acceptors, or aryl halides) to afford monosubstituted products in high yield and purity.

Formation of Hydrochloride Salt

The free base 1-(3-methoxypyridin-2-yl)piperazine is converted into its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent (e.g., ethanol or ethyl acetate).

- Acidification to pH ~3–4 with 2M HCl is common.

- The salt precipitates as a white solid, facilitating isolation and purification.

Detailed Reaction Scheme and Conditions

| Step | Reagents & Conditions | Description | Yield & Notes |

|---|---|---|---|

| 1 | Piperazine (or N-BOC piperazine hydrochloride), 3-methoxypyridin-2-yl bromide/chloride, Pd catalyst, NaOBu^t, o-xylene, 80–120 °C, 3–5 h | Pd-catalyzed N-arylation | High yield (up to 96% in analogues) |

| 2 | Trifluoroacetic acid (if N-BOC used), room temp, 1–2 h | Deprotection of N-BOC group | Quantitative |

| 3 | HCl in ethanol or ethyl acetate, acidify to pH 3–4 | Formation of hydrochloride salt | White solid, high purity |

Research Findings and Analytical Data

- The Pd-catalyzed coupling method ensures regioselective substitution at the piperazine nitrogen with minimal side reactions.

- Protonation of piperazine prior to reaction effectively suppresses disubstitution, improving selectivity.

- The hydrochloride salt exhibits improved crystallinity and stability, beneficial for pharmaceutical applications.

- NMR and HRMS data from related compounds confirm the structure and purity of the synthesized products.

Summary Table of Preparation Methods

| Method | Key Features | Advantages | Disadvantages |

|---|---|---|---|

| Pd-Catalyzed Coupling with Protected Piperazine | High selectivity, uses N-BOC protection | High yield, well-established | Requires catalyst and protection/deprotection steps |

| One-Pot Protonated Piperazine Reaction | Simple, cost-effective, no protection needed | Fewer steps, scalable | May require optimization for specific substrates |

| Direct Nucleophilic Substitution | Simpler reagents, direct reaction | Straightforward | Risk of over-alkylation, lower selectivity |

化学反应分析

Types of Reactions

1-(3-Methoxypyridin-2-yl)piperazine hydrochloride can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives, while substitution reactions can produce various substituted piperazines .

科学研究应用

1-(3-Methoxypyridin-2-yl)piperazine hydrochloride has a wide range of applications in scientific research:

Biology: The compound is used in studies involving enzyme inhibition and receptor binding assays.

Industry: The compound is used in the production of pharmaceuticals and agrochemicals.

作用机制

The mechanism of action of 1-(3-Methoxypyridin-2-yl)piperazine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an inhibitor of certain enzymes, thereby affecting biochemical pathways and cellular processes .

相似化合物的比较

Structural Analogues

Key structural analogues and their differences are summarized in Table 1.

Key Structural Insights :

- Pyridine vs.

- Substituent Position : Methoxy at the 3-position on pyridine (vs. 2-position on phenyl) may reduce steric hindrance, allowing deeper penetration into receptor cavities .

Physicochemical Properties

- Solubility : The hydrochloride salt form improves aqueous solubility. Pyridine-containing derivatives (e.g., target compound) may have higher solubility than phenyl analogues due to increased polarity .

- Lipophilicity : Chlorine substituents (e.g., m-CPP) increase logP values (~2.5) compared to methoxy-substituted compounds (logP ~1.8 for 1-(2-methoxyphenyl)piperazine HCl) .

Antimicrobial Activity (Where Applicable)

- Phenyl-piperazines : 1-(4-chlorophenyl)-1-propyl piperazine shows strong activity against S. aureus (MIC ~5 µg/mL), while pyridine derivatives are less explored for antimicrobial effects .

生物活性

1-(3-Methoxypyridin-2-yl)piperazine hydrochloride is a compound with significant potential in medicinal chemistry, particularly due to its structural characteristics that facilitate interaction with various biological targets. This article delves into the biological activities of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₁H₁₄ClN₃O

- Molecular Weight : 229.71 g/mol

- Appearance : Yellow to light brown solid or liquid

- Solubility : Soluble in water, enhancing its applicability in biological assays

The compound features a piperazine ring substituted with a 3-methoxypyridin-2-yl group, which is critical for its biological activity. The piperazine scaffold is common in many pharmaceuticals, serving as a versatile building block for drug design.

This compound exhibits several biological activities:

- Phosphodiesterase 5 Inhibition : The compound has been identified as a phosphodiesterase 5 (PDE5) inhibitor, which plays a role in regulating blood pressure by promoting vasodilation. Studies have shown that it effectively lowers blood pressure in animal models.

- Antiviral Activity : Derivatives of this compound have demonstrated effectiveness against HIV-1 reverse transcriptase, indicating potential applications in antiviral therapies.

- Antibacterial Properties : Certain analogs have shown the ability to selectively target and kill bacterial persisters, addressing critical issues related to antibiotic resistance.

Table 1: Summary of Biological Activities

| Activity Type | Mechanism of Action | Reference |

|---|---|---|

| PDE5 Inhibition | Lowers blood pressure through vasodilation | |

| Antiviral | Inhibits HIV-1 reverse transcriptase | |

| Antibacterial | Kills bacterial persisters |

Case Study: Antiviral Efficacy

A study published in 2023 explored the antiviral properties of this compound against various strains of HIV. The compound was tested in vitro and showed significant inhibition of viral replication at micromolar concentrations. The mechanism involved direct interaction with the reverse transcriptase enzyme, preventing the conversion of viral RNA into DNA, which is crucial for the virus's lifecycle.

Case Study: Cardiovascular Applications

In another research effort focusing on cardiovascular health, animal models treated with the compound exhibited a marked reduction in systolic blood pressure. This study highlighted the compound's potential as a therapeutic agent for managing hypertension. The research emphasized the importance of further clinical trials to establish dosage and long-term effects.

Pharmacokinetics and ADME Properties

The pharmacokinetic profile of this compound indicates favorable absorption and distribution characteristics due to its solubility. The hydrochloride salt form enhances stability and bioavailability, making it suitable for various routes of administration.

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(3-Methoxypyridin-2-yl)piperazine hydrochloride, and how can reaction yields be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, coupling 3-methoxypyridine-2-amine with piperazine derivatives using reagents like HOBt (hydroxybenzotriazole) and TBTU (tetramethyluronium tetrafluoroborate) in anhydrous DMF with NEt₃ as a base improves efficiency . Purification via reversed-phase chromatography or recrystallization enhances yield. Monitoring reaction progress with LC-MS ensures intermediate stability .

Q. Which analytical techniques are critical for characterizing purity and structural integrity?

- Methodological Answer : Use a combination of:

- HPLC/LC-MS : To quantify impurities (e.g., related piperazine by-products) and validate purity ≥95% .

- NMR (¹H/¹³C) : To confirm substitution patterns on the pyridine and piperazine rings .

- Elemental Analysis : To verify stoichiometry, particularly for hydrochloride salts .

Q. How should stability and storage conditions be managed to prevent degradation?

- Methodological Answer : Store in airtight containers under inert gas (N₂/Ar) at –20°C to avoid hygroscopic degradation. Avoid prolonged exposure to light, as methoxy groups may undergo photolytic cleavage . Monitor degradation products like de-methylated analogs or piperazine dimers using stability-indicating HPLC methods .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for structurally similar aryl piperazines?

- Methodological Answer : Perform comparative SAR studies by synthesizing analogs (e.g., varying substituents on the pyridine ring) and testing receptor binding (e.g., serotonin or dopamine receptors). Use in vitro assays (e.g., radioligand displacement) and molecular docking to correlate structural features (e.g., methoxy positioning) with activity . Address discrepancies by standardizing assay conditions (e.g., cell lines, buffer pH) .

Q. What strategies mitigate interference from by-products during analytical quantification?

- Methodological Answer : Develop a reversed-phase LC method with a cyanopropyl-bonded stationary phase and micellar mobile phases (e.g., SDS/butanol) to separate degradation products like de-alkylated derivatives or oxidized species . Validate specificity using spiked impurity standards (e.g., 1-(3-chlorophenyl)piperazine) .

Q. How can synthetic by-products be identified and minimized during scale-up?

- Methodological Answer : Use LC-HRMS to detect low-abundance by-products (e.g., dimeric piperazines or unreacted intermediates). Optimize reaction stoichiometry (e.g., limiting excess reagents) and employ flow chemistry to reduce side reactions . For persistent impurities, introduce orthogonal purification steps (e.g., ion-exchange chromatography) .

Q. What are the key considerations for designing stability studies under forced degradation conditions?

- Methodological Answer : Expose the compound to:

- Acidic/alkaline hydrolysis : 0.1M HCl/NaOH at 60°C for 24h.

- Oxidative stress : 3% H₂O₂ at 25°C for 6h.

- Photolysis : UV light (254 nm) for 48h.

Analyze degradation pathways using QTOF-MS to identify major fragments (e.g., loss of methoxy groups or piperazine ring cleavage) .

Safety and Handling

Q. What safety protocols are recommended for handling this compound given limited toxicity data?

- Methodological Answer : Assume acute toxicity (oral LD₅₀ ~300 mg/kg) based on structurally similar phenylpiperazines . Use PPE (gloves, goggles, fume hood), and implement spill containment measures (e.g., neutralization with sodium bicarbonate). Refer to SDS of analogs like 1-(3-chlorophenyl)piperazine hydrochloride for emergency response guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。